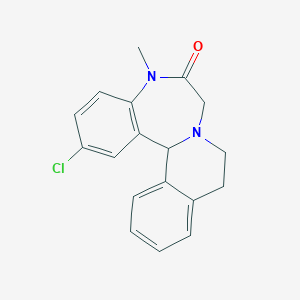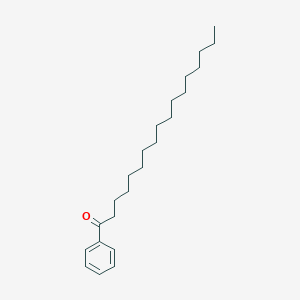
Clazolam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clazolam is a benzodiazepine derivative that was first synthesized in Japan in the early 1970s. It is a potent anxiolytic and sedative-hypnotic drug that has been widely used in laboratory experiments to study the effects of benzodiazepines on the central nervous system. Clazolam has a unique chemical structure that gives it distinct pharmacological properties compared to other benzodiazepines.
Mecanismo De Acción
Like other benzodiazepines, clazolam acts on the GABA-A receptor, which is an ionotropic receptor that mediates the inhibitory effects of the neurotransmitter GABA. Clazolam enhances the binding of GABA to the receptor, which increases the opening of chloride ion channels and hyperpolarizes the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative-hypnotic effects.
Biochemical and Physiological Effects
Clazolam has been shown to have potent anxiolytic and sedative-hypnotic effects in animal models. It has also been shown to have anticonvulsant and muscle relaxant effects. Clazolam has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. In addition, clazolam has been shown to decrease the release of acetylcholine in the brain, which may contribute to its sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using clazolam in laboratory experiments is its potency and selectivity for the GABA-A receptor. This allows researchers to study the effects of benzodiazepines on the central nervous system with a high degree of specificity. However, one limitation of using clazolam is its short half-life, which can make it difficult to study its long-term effects. In addition, clazolam can have variable effects depending on the species and strain of animal used, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of clazolam. One area of research is the development of new benzodiazepine derivatives with improved pharmacological properties. Another area of research is the study of the long-term effects of benzodiazepine use on the brain and behavior. Finally, the use of clazolam in combination with other drugs, such as opioids, could provide new insights into the mechanisms of drug interactions and the development of new treatments for pain and anxiety disorders.
Conclusion
Clazolam is a potent benzodiazepine derivative that has been widely used in laboratory experiments to study the effects of benzodiazepines on the central nervous system. Its unique chemical structure gives it distinct pharmacological properties compared to other benzodiazepines. Clazolam acts on the GABA-A receptor, which mediates the inhibitory effects of the neurotransmitter GABA. It has been shown to have potent anxiolytic and sedative-hypnotic effects in animal models and has been used to study the mechanisms of action of benzodiazepines. Clazolam has advantages and limitations for use in laboratory experiments, and there are several future directions for its study.
Aplicaciones Científicas De Investigación
Clazolam has been widely used in laboratory experiments to study the effects of benzodiazepines on the central nervous system. It has been shown to have potent anxiolytic and sedative-hypnotic effects in animal models. In addition, clazolam has been used to study the mechanisms of action of benzodiazepines and their interactions with other neurotransmitter systems.
Propiedades
Número CAS |
10171-69-4 |
|---|---|
Nombre del producto |
Clazolam |
Fórmula molecular |
C18H17ClN2O |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |
Clave InChI |
YAQKGZXXQNKEET-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
SMILES canónico |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Otros números CAS |
10171-69-4 10243-45-5 7492-29-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)






![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B156537.png)
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B156540.png)

![Imidazo[4,5,1-jk][1,4]benzodiazepine, 4,5,6,7-tetrahydro-5-methyl-(9CI)](/img/structure/B156548.png)
